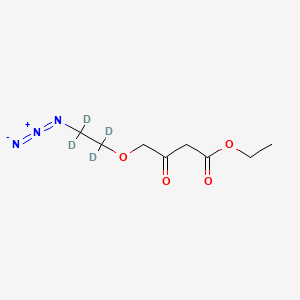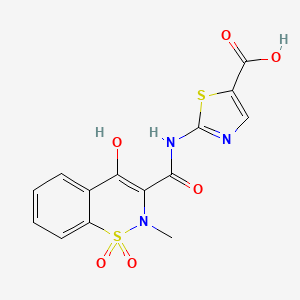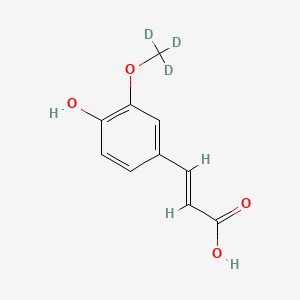
阿魏酸-d3
描述
Ferulic Acid-d3 is a deuterated form of ferulic acid, a phenolic compound widely found in plant cell walls. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The deuterium atoms in Ferulic Acid-d3 replace the hydrogen atoms, making it useful in various scientific studies, particularly in tracing and metabolic studies.
科学研究应用
Ferulic Acid-d3 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ferulic acid metabolism.
Biology: Employed in studies to investigate the antioxidant and anti-inflammatory properties of ferulic acid.
Medicine: Used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of ferulic acid.
Industry: Applied in the development of functional foods and cosmetics due to its antioxidant properties.
作用机制
Target of Action
Ferulic Acid-d3, also known as Ferulic Acid (FA), is a phenolic organic compound found in various medicinal plants and food raw materials . It has been found to act on a series of intracellular and extracellular targets, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These targets play crucial roles in cell signaling, apoptosis, and cell cycle regulation.
Mode of Action
FA exhibits various biological activities, such as antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . FA can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .
Biochemical Pathways
FA is involved in the regulation of several signaling pathways. It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It acts on the PI3K/AKT, Bcl-2, and P53 pathways , which are vital for cell survival, growth, and apoptosis. In addition, FA can suppress oxidative stress by inhibiting the mRNA and protein expression of CYP2E1 .
Pharmacokinetics
It is known that fa shows rapid absorption, high tissue distribution, low bioavailability, rapid metabolism, and elimination after oral administration . The relative bioavailability of FA after transdermal administration can be calculated using a specific equation .
Result of Action
FA has shown to have protective effects on liver injury induced by various factors, mainly through the signal pathways related to TLR4/NF-κB and Keap1/Nrf2 . It can also inhibit liver fibrosis, liver steatosis, and reduce lipid toxicity, improve insulin resistance in the liver, and exert an anti-liver cancer effect .
Action Environment
FA is a natural active substance present in plant cell walls, with antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It is abundant in numerous cereals and grains, fruits and vegetables, some beverages, as well as in monocot plants . The environment, including the presence of other compounds and the pH, can influence the action, efficacy, and stability of FA .
生化分析
Biochemical Properties
Ferulic Acid-d3 plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with reactive oxygen species (ROS), where Ferulic Acid-d3 acts as a scavenger, neutralizing these harmful molecules. Additionally, it interacts with enzymes such as tyrosine ammonia-lyase and p-coumarate 3-hydroxylase, which are involved in its biosynthesis . These interactions help in stabilizing the cellular environment and protecting against oxidative stress.
Cellular Effects
Ferulic Acid-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is crucial for cell survival and proliferation . Ferulic Acid-d3 also affects the expression of genes involved in antioxidant defense, such as those encoding for superoxide dismutase and catalase. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of ROS .
Molecular Mechanism
At the molecular level, Ferulic Acid-d3 exerts its effects through various mechanisms. It binds to and neutralizes ROS, thereby preventing oxidative damage to cellular components . Ferulic Acid-d3 also inhibits the activity of enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . This inhibition helps in maintaining the balance of neurotransmitters in the brain and protecting against neurodegenerative diseases. Additionally, Ferulic Acid-d3 modulates gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferulic Acid-d3 have been observed to change over time. The compound is relatively stable, but its antioxidant activity can decrease due to degradation . Long-term studies have shown that Ferulic Acid-d3 can maintain its protective effects on cellular function for extended periods, although the extent of protection may diminish over time. In vitro and in vivo studies have demonstrated that Ferulic Acid-d3 can provide sustained antioxidant protection, but its efficacy may be influenced by factors such as concentration and exposure duration .
Dosage Effects in Animal Models
The effects of Ferulic Acid-d3 vary with different dosages in animal models. At low to moderate doses, Ferulic Acid-d3 has been shown to provide neuroprotective effects, improve cognitive function, and reduce oxidative stress . At high doses, it may exhibit toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage does not result in additional benefits .
Metabolic Pathways
Ferulic Acid-d3 is involved in several metabolic pathways, including the phenylpropanoid pathway, where it is synthesized from phenylalanine and tyrosine . It interacts with enzymes such as tyrosine ammonia-lyase and p-coumarate 3-hydroxylase, which catalyze its formation from precursor molecules . Ferulic Acid-d3 also affects metabolic flux by modulating the activity of enzymes involved in the detoxification of ROS and the synthesis of other phenolic compounds .
Transport and Distribution
Within cells and tissues, Ferulic Acid-d3 is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, Ferulic Acid-d3 can accumulate in different cellular compartments, including the cytoplasm and mitochondria, where it exerts its antioxidant effects . The distribution of Ferulic Acid-d3 within tissues is influenced by factors such as its solubility and the presence of binding proteins .
Subcellular Localization
Ferulic Acid-d3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membrane . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, Ferulic Acid-d3 can protect against oxidative damage by scavenging ROS and enhancing the activity of antioxidant enzymes . Additionally, post-translational modifications and targeting signals can direct Ferulic Acid-d3 to specific organelles, further influencing its function and activity .
准备方法
Synthetic Routes and Reaction Conditions
Ferulic Acid-d3 can be synthesized through several methods. One common approach involves the deuteration of ferulic acid using deuterated reagents. For instance, ferulic acid can be reacted with deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Ferulic Acid-d3 typically involves the use of biotechnological methods. Metabolically engineered microorganisms, such as Escherichia coli, can be used to produce ferulic acid, which is then deuterated using deuterated solvents and catalysts. This method is eco-friendly and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
Ferulic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Ferulic Acid-d3 can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroferulic acid-d3.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroferulic acid-d3.
Substitution: Various esters and ethers of Ferulic Acid-d3.
相似化合物的比较
Similar Compounds
Caffeic Acid-d3: Another deuterated phenolic compound with similar antioxidant properties.
p-Coumaric Acid-d3: A deuterated form of p-coumaric acid, also known for its antioxidant activity.
Sinapic Acid-d3: A deuterated derivative of sinapic acid with comparable biological activities.
Uniqueness
Ferulic Acid-d3 is unique due to its specific structure, which allows it to interact with various biological targets effectively. Its deuterated form enhances its stability and makes it an excellent tracer in metabolic studies, providing valuable insights into the metabolic pathways and mechanisms of action of ferulic acid.
属性
IUPAC Name |
(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-CGLOQUBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is ferulic acid-d3 used instead of regular ferulic acid in these studies?
A1: Ferulic acid-d3 serves as an internal standard in these studies. [, ] An internal standard is a compound similar to the analyte (ferulic acid in this case) but distinguishable by analytical techniques like mass spectrometry. Introducing a known amount of the internal standard helps to account for variations in sample preparation and analysis, leading to more accurate and reliable quantification of ferulic acid in biological samples.
Q2: How does the use of mass fragmentography coupled with ferulic acid-d3 benefit the analysis of ferulic acid in plasma?
A2: Mass fragmentography, also known as selected ion monitoring (SIM), enhances the sensitivity and specificity of the analysis. [] By focusing on specific ions of both ferulic acid and ferulic acid-d3, the technique minimizes interference from other compounds present in the plasma. This is particularly important for complex biological samples. The use of ferulic acid-d3 further improves the accuracy by providing a direct point of comparison for the analyte's signal, leading to more reliable quantification of ferulic acid concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


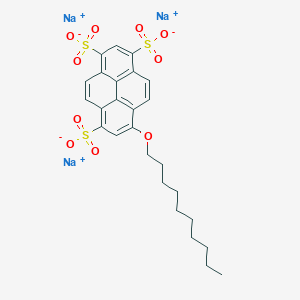
![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/new.no-structure.jpg)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
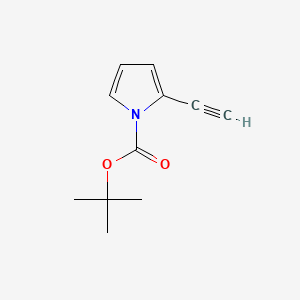
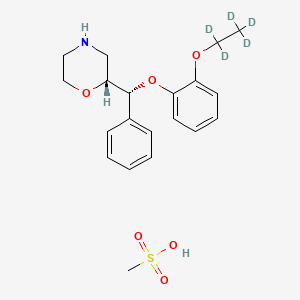

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
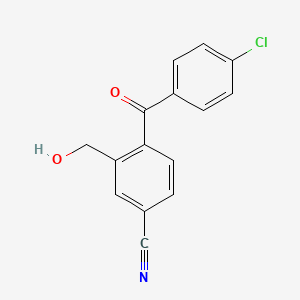
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
